Validated Sonogashira Cross-Coupling Reactivity
The compound, as 1-benzoyl-4-iodopyrazole, has been specifically demonstrated to be an effective substrate in palladium-catalyzed Sonogashira cross-coupling reactions [1]. This reactivity is fundamental for generating 4-alkynylpyrazole derivatives. While similar 4-iodopyrazoles with different N1-substituents can also undergo this reaction, the specific use of the 1-benzoyl variant is validated in peer-reviewed literature, providing a reliable starting point for synthetic planning [2].
| Evidence Dimension | Synthetic Utility in Sonogashira Cross-Coupling |
|---|---|
| Target Compound Data | Validated substrate; reacted with phenylacetylene (3a), 1-hexyne (3b), and 4-ethynyltoluene (3c) under Pd-catalysis to yield corresponding cross-coupled products 4a, 4b, and 4c [1]. |
| Comparator Or Baseline | Other N1-substituted 4-iodopyrazoles (e.g., N-alkyl, N-aryl) that are also common substrates for Sonogashira coupling [3]. |
| Quantified Difference | Not applicable; evidence is for validated methodology. Quantitative yields for specific alkynes are available in the source but represent reaction optimization rather than a direct comparator difference. |
| Conditions | Pd-catalyzed reaction in triethylamine solution [1]. |
Why This Matters
Procurement of this specific compound ensures alignment with published, peer-reviewed synthetic protocols, reducing the risk of reaction failure or unexpected byproduct formation due to incompatible N1-substituent effects.
- [1] Heinisch, G.; Holzer, W.; Obala, C. Palladium-catalyzed reactions of 1-benzoyl-4-iodopyrazole with monosubstituted acetylenes. Socolar. View Source
- [2] Beiträge zur Chemie von Pyrazolyalkinen. Documents Delivered. View Source
- [3] Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches. METU, 2016. View Source
